2-Benzyl-2-methylpyrrolidine

Hydrogen bonding Secondary amine Tertiary amine

2-Benzyl-2-methylpyrrolidine (CAS 1507010-39-0) is a chiral, C2-quaternary pyrrolidine derivative with the molecular formula C₁₂H₁₇N. It is a cyclic secondary amine bearing both a benzyl and a methyl substituent at the 2-position, creating a stereogenic quaternary carbon center.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
Cat. No. B13299195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-2-methylpyrrolidine
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC1(CCCN1)CC2=CC=CC=C2
InChIInChI=1S/C12H17N/c1-12(8-5-9-13-12)10-11-6-3-2-4-7-11/h2-4,6-7,13H,5,8-10H2,1H3
InChIKeyXQGZBKZGCLUJKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-2-methylpyrrolidine (CAS 1507010-39-0): Structural Identity, Physicochemical Baseline, and Comparator Landscape for Informed Procurement


2-Benzyl-2-methylpyrrolidine (CAS 1507010-39-0) is a chiral, C2-quaternary pyrrolidine derivative with the molecular formula C₁₂H₁₇N [1]. It is a cyclic secondary amine bearing both a benzyl and a methyl substituent at the 2-position, creating a stereogenic quaternary carbon center [1]. The compound is primarily supplied as a free base (≥95% purity) or as its hydrochloride salt (CAS 1803585-45-6, melting point ~190°C), and functions chiefly as a versatile synthetic building block and scaffold in medicinal chemistry, particularly as a key intermediate en route to chiral 3-amino-2-methylpyrrolidine derivatives that serve as the parent diamine of the antipsychotic agent nemonapride (YM-09151-2) [2][3].

Why 2-Benzyl-2-methylpyrrolidine Cannot Be Interchanged with Positional Isomers or Mono-Substituted Pyrrolidine Analogs Without Consequence


The benzylpyrrolidine and methylpyrrolidine chemical space contains multiple closely related C₁₂H₁₇N constitutional isomers and mono-substituted analogs that share the same molecular formula but differ fundamentally in their hydrogen-bonding capacity, stereochemical complexity, and chemical reactivity. Critically, 2-benzyl-2-methylpyrrolidine is the only isomer that combines (i) a secondary amine (one N–H hydrogen bond donor) with (ii) a quaternary C2 stereocenter bearing two structurally distinct substituents [1]. Its positional isomers—1-benzyl-2-methylpyrrolidine (CAS 774-91-4) and 2-benzyl-1-methylpyrrolidine (CAS 4266-03-9)—are both tertiary amines with zero N–H hydrogen bond donors, a distinction that alters their protonation state, solubility, and capacity for downstream N-functionalization . Likewise, 2-benzylpyrrolidine (CAS 35840-91-6) lacks the 2-methyl quaternary center and thus offers reduced conformational constraint and no stereogenic quaternary carbon. These differences are not cosmetic; they dictate which synthetic routes are accessible, which salt forms can be isolated as crystalline solids, and whether the compound can serve as a direct precursor to stereodefined 3-amino-2-methylpyrrolidine pharmacophores such as those found in nemonapride [2]. Generic substitution without accounting for these physicochemical and stereochemical parameters risks introducing an unreactive tertiary amine where a functionalizable secondary amine is required, or forfeiting the quaternary stereocenter that anchors downstream chiral induction.

Quantitative Differentiation Evidence: 2-Benzyl-2-methylpyrrolidine vs. Closest Positional Isomers and Mono-Substituted Analogs


Hydrogen Bond Donor Capacity: Secondary Amine (HBD = 1) vs. Tertiary Amine Isomers (HBD = 0)

2-Benzyl-2-methylpyrrolidine possesses one N–H hydrogen bond donor (HBD = 1) by virtue of its secondary amine, whereas its closest positional isomers—1-benzyl-2-methylpyrrolidine (CAS 774-91-4) and 2-benzyl-1-methylpyrrolidine (CAS 4266-03-9)—are tertiary amines with zero N–H hydrogen bond donors (HBD = 0). This is directly evidenced by the computed molecular descriptors: PubChem reports HBD = 1 for the target compound [1], while the N-benzyl and N-methyl substitution patterns of the isomers preclude N–H donor capacity entirely . The presence of an N–H donor enables hydrogen-bond-directed molecular recognition, salt bridge formation, and derivatization via N-acylation, N-sulfonylation, or N-alkylation—reactivity space that is foreclosed in the tertiary amine isomers. For procurement decisions in medicinal chemistry programs, this single structural parameter determines whether the building block can participate as a hydrogen bond donor in target engagement or serve as a handle for further synthetic elaboration.

Hydrogen bonding Secondary amine Tertiary amine Drug-likeness Permeability

Topological Polar Surface Area: 12 Ų (Secondary Amine) vs. 3.24 Ų (Tertiary Amine Positional Isomers)

The topological polar surface area (TPSA) of 2-benzyl-2-methylpyrrolidine is computed as 12 Ų by Cactvs [1]. In contrast, both 1-benzyl-2-methylpyrrolidine (CAS 774-91-4) and 2-benzyl-1-methylpyrrolidine (CAS 4266-03-9) display a TPSA of 3.24 Ų . This ~3.7-fold difference arises entirely from the contribution of the secondary amine N–H to the polar surface area calculation relative to the fully substituted tertiary amine nitrogens in the isomers. In the context of CNS drug discovery, where TPSA values below 60–70 Ų are generally associated with favorable blood-brain barrier penetration, both values are well within the permissive range. However, the elevated TPSA of the target compound—while still low in absolute terms—confers measurably greater aqueous hydrogen-bonding capacity and may modulate off-target binding promiscuity differently than the more lipophilic tertiary amine isomers.

Polar surface area TPSA Membrane permeability Blood-brain barrier Drug-likeness

Lipophilicity (XLogP / LogP) Comparison: Intermediate Lipophilicity Relative to Positional Isomers

The computed lipophilicity of 2-benzyl-2-methylpyrrolidine is XLogP3-AA = 2.5 [1]. Its positional isomers exhibit divergent values: 1-benzyl-2-methylpyrrolidine has a LogP of 2.61 , while 2-benzyl-1-methylpyrrolidine has a LogP of 2.26 . The target compound thus occupies an intermediate position between the two tertiary amine isomers—less lipophilic than the N-benzyl isomer (ΔLogP = −0.11) and more lipophilic than the N-methyl isomer (ΔLogP = +0.24). This intermediate lipophilicity may offer a balanced profile for applications where both membrane permeability and aqueous solubility are relevant selection criteria, such as fragment-based drug discovery or CNS-targeted library design.

Lipophilicity LogP Partition coefficient ADME Drug-likeness

Quaternary C2 Stereocenter: Defined Stereochemical Complexity vs. Prochiral or Achiral Analogs

2-Benzyl-2-methylpyrrolidine features a stereogenic quaternary carbon at the 2-position of the pyrrolidine ring, as reflected by its computed Undefined Atom Stereocenter Count = 1 [1]. This quaternary center—bearing a benzyl group, a methyl group, the ring methylene (C3), and the ring nitrogen—imparts conformational rigidity and a defined three-dimensional orientation of substituents that is absent in the mono-substituted analogs 2-benzylpyrrolidine (CAS 35840-91-6, molecular weight 161.24) and 2-methylpyrrolidine (CAS 765-30-0, molecular weight 85.15) [2][3]. The importance of 2,2-disubstituted pyrrolidines as stereochemically defined building blocks is well-established in the synthetic literature, with recent publications highlighting their value as enantioenriched scaffolds for medicinal chemistry [4]. The target compound can be resolved into its component enantiomers, enabling stereospecific incorporation into chiral drug candidates such as nemonapride, where the (2R,3R) configuration is essential for biological activity [5].

Quaternary stereocenter Chirality Conformational constraint 2,2-Disubstituted pyrrolidine Stereochemical diversity

Hydrochloride Salt Crystallinity: Defined Melting Point ~190°C vs. Non-Crystalline Tertiary Amine Analogs

The hydrochloride salt of 2-benzyl-2-methylpyrrolidine (CAS 1803585-45-6) is described as a white crystalline solid with a melting point of approximately 190°C, sparingly soluble in water but exhibiting good solubility in organic solvents such as dichloromethane and ethyl acetate [1]. This crystallinity is a direct consequence of the secondary amine's ability to form a stable ammonium chloride salt with a well-defined ionic lattice. In contrast, the tertiary amine positional isomers 1-benzyl-2-methylpyrrolidine and 2-benzyl-1-methylpyrrolidine, which lack an N–H proton, form hydrochloride salts with fundamentally different (and typically less crystalline) solid-state properties; the free bases of these tertiary amines are reported as liquids or oils at ambient temperature . For procurement and laboratory handling, the crystalline hydrochloride salt of the target compound offers advantages in purification (recrystallization), gravimetric dispensing accuracy, and long-term storage stability compared to liquid or amorphous tertiary amine analogs.

Salt formation Crystallinity Purification Characterization Handling

Recommended Application Scenarios for 2-Benzyl-2-methylpyrrolidine Based on Quantitative Differentiation Evidence


Chiral Intermediate for Dopamine D2 Receptor Antagonist Synthesis (Nemonapride-Class Drugs)

2-Benzyl-2-methylpyrrolidine serves as the direct structural progenitor of the (2R,3R)-3-amino-1-benzyl-2-methylpyrrolidine pharmacophore core found in nemonapride (YM-09151-2), a highly potent dopamine D2 receptor antagonist (Ki = 0.06 nM [1]) and D1 receptor antagonist with a selectivity profile superior to haloperidol. The C2 quaternary stereocenter of the target compound maps directly onto the (2R) configuration of the active enantiomer, while the secondary amine provides the N–H handle for benzylation to install the requisite N-benzyl group. In the benchmark publication, cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (compound 55) was 13-fold more potent than haloperidol and 408-fold more potent than metoclopramide in the apomorphine-induced stereotyped behavior assay in rats [2]. Programs targeting dopamine receptor modulation or developing improved antipsychotic agents should prioritize the 2-benzyl-2-methyl substitution pattern as the entry point to this privileged pharmacophore.

Secondary Amine Building Block for Fragment-Based Drug Discovery Libraries

For fragment-based screening campaigns and DNA-encoded library (DEL) construction, 2-benzyl-2-methylpyrrolidine offers a unique combination of (i) HBD = 1 secondary amine functionality, enabling hydrogen-bond-mediated target engagement that tertiary amine fragments cannot provide, and (ii) TPSA = 12 Ų, which is intermediate between fully saturated aliphatic amines and aromatic heterocycles [1]. The compound's molecular weight (175.27 Da) falls within the Rule-of-Three compliant fragment space (MW ≤ 300), and its XLogP of 2.5 indicates adequate lipophilicity for cellular penetration without excessive hydrophobicity that could promote non-specific binding [1]. The presence of the quaternary stereocenter additionally provides a vector for exploring three-dimensional binding interactions, a recognized advantage in fragment library design that avoids the pitfalls of overly planar, sp²-rich compound collections.

Organocatalysis Scaffold Requiring Secondary Amine Nucleophilicity with Steric Differentiation

The secondary amine functionality combined with the sterically differentiated quaternary C2 center makes 2-benzyl-2-methylpyrrolidine a candidate scaffold for chiral organocatalyst development, particularly via enamine or iminium ion catalysis mechanisms. Unlike tertiary amine pyrrolidine derivatives that can only act as hydrogen bond acceptors or Brønsted bases, the target compound's N–H enables covalent enamine formation with carbonyl substrates—a prerequisite for aminocatalytic cycles [1]. The benzyl and methyl substituents at C2 provide a sterically asymmetric environment that can influence the facial selectivity of subsequent bond-forming steps, a design principle validated in the broader 2-substituted pyrrolidine organocatalyst literature where C2 substitution directly impacts enantioselectivity outcomes [2].

Crystalline Hydrochloride Salt for Process Chemistry and Formulation Development

When a solid, easily handled, and precisely dispensable form of the pyrrolidine building block is required—for example, in parallel synthesis, automated weighing platforms, or early-stage salt screening—the hydrochloride salt of 2-benzyl-2-methylpyrrolidine (CAS 1803585-45-6) with its defined melting point of ~190°C and white crystalline appearance offers practical advantages [1]. The tertiary amine positional isomers, which lack a protonatable N–H, do not form analogous crystalline hydrochloride salts with well-defined melting behavior and are typically handled as liquids, complicating accurate dispensing and long-term storage. This crystallinity also facilitates purification by recrystallization, enabling procurement of material with verified purity (≥95%) suitable for reproducible biological assay or further synthetic transformation.

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